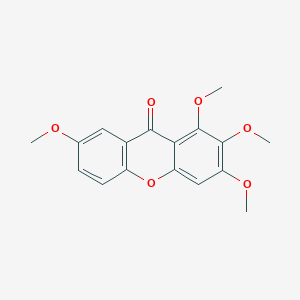

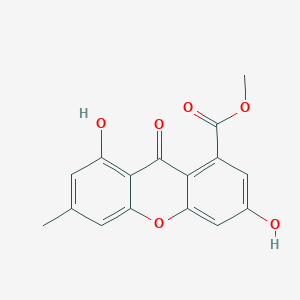

1,2,3,7-Tetramethoxyxanthone

Übersicht

Beschreibung

1,2,3,7-Tetramethoxyxanthone: is a xanthone derivative that is isolated from the plant Polygala tenuifolia . It is known for its bioactive properties, including its ability to reduce oxidative stress and inflammation in cells . The molecular formula of this compound is C₁₇H₁₆O₆, and it has a molecular weight of 316.31 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2,3,7-Tetramethoxyxanthone can be synthesized through various methods. One common method involves the methylation of xanthone derivatives. For example, 1-hydroxy-2,3,4,5-tetramethoxyxanthone can be prepared from the aerial parts of Halenia corniculata using column chromatography and hydrolysis by hydrochloric acid . The yields of this method can vary, with some methods producing yields as high as 0.25% .

Industrial Production Methods: Industrial production methods for this compound are not well-documented. the compound can be produced in the laboratory setting using the methods mentioned above. The stability of the compound is maintained for up to two years when stored at the recommended temperature of 4°C and protected from light .

Analyse Chemischer Reaktionen

Reaktionstypen: 1,2,3,7-Tetramethoxyxanthone unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Xanthongerüst modifizieren.

Substitution: Substitutionsreaktionen können verschiedene Substituenten am Xanthone-Ring einführen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid sind gebräuchliche Reduktionsmittel.

Substitutionsmittel: Halogenierungsmittel und Alkylierungsmittel werden für Substitutionsreaktionen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann Oxidation zur Bildung von hydroxylierten Derivaten führen, während Reduktion methoxysubstituierte Xanthone erzeugen kann.

Wissenschaftliche Forschungsanwendungen

1,2,3,7-Tetramethoxyxanthone hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Fähigkeit, oxidativen Stress und Entzündungen in Zellen zu reduzieren . Die Verbindung zielt auf molekulare Pfade ab, die an der Produktion von reaktiven Sauerstoffspezies und entzündungsfördernden Zytokinen beteiligt sind. Durch die Modulation dieser Pfade kann this compound seine schützenden Wirkungen auf Zellen ausüben.

Wirkmechanismus

The mechanism of action of 1,2,3,7-Tetramethoxyxanthone involves its ability to reduce oxidative stress and inflammation in cells . The compound targets molecular pathways involved in the production of reactive oxygen species and inflammatory cytokines. By modulating these pathways, this compound can exert its protective effects on cells.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

1-Hydroxy-2,3,4,5-Tetramethoxyxanthone: Diese Verbindung ist strukturell ähnlich, hat jedoch eine Hydroxylgruppe an der 1-Position.

Mangiferin: Ein Xanthonglykosid mit einem ähnlichen Xanthongerüst, aber unterschiedlichen Substituenten.

Irisxanthone: Ein weiteres Xanthonderivat mit einer Methoxygruppe an der 5-Position und keiner Hydroxylgruppe an der 7-Position.

Einzigartigkeit: 1,2,3,7-Tetramethoxyxanthone ist einzigartig aufgrund seines spezifischen Substitutionsschemas, das zu seinen besonderen bioaktiven Eigenschaften beiträgt. Seine Fähigkeit, oxidativen Stress und Entzündungen zu reduzieren, unterscheidet es von anderen Xanthonderivaten .

Eigenschaften

IUPAC Name |

1,2,3,7-tetramethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-19-9-5-6-11-10(7-9)15(18)14-12(23-11)8-13(20-2)16(21-3)17(14)22-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLQNKRJVPRLKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC3=CC(=C(C(=C3C2=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 1,2,3,7-Tetramethoxyxanthone and where has it been found?

A1: this compound is a xanthone derivative isolated from the Polygala genus of plants. It has been specifically identified in:

- The whole plant extract of Polygala crotalarioides [].

- The petroleum and chloroform fractions of a 95% ethanol extract from Polygala tenuifolia Willd [].

Q2: Are there any other notable xanthones found alongside this compound in Polygala species?

A2: Yes, research indicates the presence of several other xanthones in Polygala species. For instance, Polygala crotalarioides yielded four additional xanthones: 1,7-dihydroxy-2,3-dimethoxyxanthone, 1,2,3-trimethoxy-7-hydroxy-anthone, 1,3,6-trihydroxy-2,7-dimethoxyxanthone, and 1,2,7-trimethoxy-3-hydroxyxanthone []. Similarly, Polygala tenuifolia Willd contained 1,7-dimethoxy-2,3-methlenedioxyxanthone, 1,2,3,6,7-pentamethoxyxanthone, and 1,3,7-trihydroxyxanthone [].

Q3: What methods were used to isolate and identify this compound?

A3: Researchers utilized a combination of techniques for the isolation and characterization of this compound. These included:

- Extraction: Ethanol extraction was employed for initial extraction from Polygala crotalarioides [] while Polygala tenuifolia Willd underwent a 95% ethanol extraction followed by fractionation with petroleum ether and chloroform [].

- Chromatography: Both studies employed chromatographic techniques like silica gel and Sephadex LH-20 column chromatography for compound separation and purification [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B162001.png)

![6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride](/img/structure/B162012.png)